molecular formula C21H19ClN2O2S B4908014 2-(4-Chlorophenyl)-4-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazole

2-(4-Chlorophenyl)-4-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazole

Cat. No.: B4908014
M. Wt: 398.9 g/mol
InChI Key: DXFRLOBGWSBXSE-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-4-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazole is a complex organic compound that belongs to the class of dihydropyrazoles. This compound is characterized by its unique structure, which includes a chlorophenyl group, a dimethoxyphenyl group, and a thiophenyl group attached to a dihydropyrazole core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-4-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazole typically involves a multi-step process. One common method includes the following steps:

    Formation of the hydrazone: Reacting 4-chlorobenzaldehyde with 2,3-dimethoxyphenylhydrazine in the presence of an acid catalyst to form the corresponding hydrazone.

    Cyclization: The hydrazone is then subjected to cyclization with thiophene-2-carboxylic acid under basic conditions to form the dihydropyrazole ring.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize production costs. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-4-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyrazoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the thiophene moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic or basic environments).

Major Products Formed

    Oxidation: Pyrazole derivatives with altered electronic properties.

    Reduction: Dihydropyrazoline derivatives with potential biological activity.

    Substitution: Various substituted derivatives with modified functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of novel materials with specific electronic, optical, or mechanical properties.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-4-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazole is not fully understood but is believed to involve interactions with specific molecular targets and pathways. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit key enzymes involved in biological processes, leading to therapeutic effects.

    Receptor Binding: It may bind to specific receptors, modulating their activity and influencing cellular signaling pathways.

    Reactive Oxygen Species (ROS) Modulation: The compound may affect the production or scavenging of ROS, impacting oxidative stress and cellular health.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)-4-phenyl-5-thiophen-2-yl-3,4-dihydropyrazole: Lacks the dimethoxy groups, potentially altering its biological activity.

    2-(4-Methoxyphenyl)-4-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazole: Contains a methoxy group instead of a chloro group, which may influence its chemical reactivity and biological properties.

    2-(4-Chlorophenyl)-4-(2,3-dimethoxyphenyl)-5-phenyl-3,4-dihydropyrazole: Substitutes the thiophene ring with a phenyl ring, potentially affecting its electronic properties and interactions with biological targets.

Uniqueness

2-(4-Chlorophenyl)-4-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazole is unique due to its specific combination of functional groups and structural features. The presence of both chlorophenyl and dimethoxyphenyl groups, along with the thiophene moiety, imparts distinct electronic and steric properties that can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

2-(4-chlorophenyl)-4-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O2S/c1-25-18-6-3-5-16(21(18)26-2)17-13-24(15-10-8-14(22)9-11-15)23-20(17)19-7-4-12-27-19/h3-12,17H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXFRLOBGWSBXSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C2CN(N=C2C3=CC=CS3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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